molecular formula C12H16OSi B1599297 ((2-Methoxyphenyl)ethynyl)triMethylsilane CAS No. 40230-91-9

((2-Methoxyphenyl)ethynyl)triMethylsilane

Cat. No. B1599297
CAS RN: 40230-91-9
M. Wt: 204.34 g/mol
InChI Key: HNAJPTRCGNBCPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ((2-Methoxyphenyl)ethynyl)trimethylsilane involves several steps. For instance, 2-Ethynylanisole is prepared by reacting 2-iodoanisole with trimethylsilylacetylene followed by the deprotection of the trimethylsilyl group . More detailed synthesis routes and experiment details can be found in various resources.


Molecular Structure Analysis

The molecular formula of ((2-Methoxyphenyl)ethynyl)trimethylsilane is C18H28OSi. It has an average mass of 288.500 Da and a mono-isotopic mass of 288.190948 Da .


Chemical Reactions Analysis

The chemical reactions involving ((2-Methoxyphenyl)ethynyl)trimethylsilane are complex and varied. Detailed information about these reactions can be found in various resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of ((2-Methoxyphenyl)ethynyl)trimethylsilane include a density of 0.9±0.1 g/cm3, a boiling point of 336.9±34.0 °C at 760 mmHg, and a flash point of 130.0±26.1 °C. It has a molar refractivity of 90.7±0.4 cm3, a polar surface area of 9 Å2, and a molar volume of 313.2±5.0 cm3 .

Safety and Hazards

Safety data sheets indicate that ((2-Methoxyphenyl)ethynyl)trimethylsilane should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided. In case of leakage, all ignition sources should be eliminated .

Mechanism of Action

Target of Action

It’s known that ethynyltrimethylsilane, a related compound, acts as a substrate for nickel-catalyzed cross-coupling reactions .

Mode of Action

It’s known that ethynyltrimethylsilane, a related compound, is involved in nickel-catalyzed cross-coupling reactions . In these reactions, the compound interacts with its targets, leading to changes in their chemical structure.

Biochemical Pathways

It’s known that ethynyltrimethylsilane, a related compound, is used in the preparation of 1,4-disubstituted 1,2,3-triazoles via a microwave-assisted, one-pot, three-step sonogashira cross-coupling-desilylation-cycloaddition reaction . This suggests that ((2-Methoxyphenyl)ethynyl)trimethylsilane might also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that the compound has a boiling point of 2520±320 °C at 760 mmHg , which might influence its bioavailability.

Result of Action

It’s known that ethynyltrimethylsilane, a related compound, is used in the synthesis of poly(ethynyltrimethylsilane) containing pd(ii) coordination sites . This suggests that ((2-Methoxyphenyl)ethynyl)trimethylsilane might also have similar effects.

Action Environment

It’s known that the compound should be stored at 2-8°c , suggesting that temperature might influence its stability.

properties

IUPAC Name

2-(2-methoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAJPTRCGNBCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408709
Record name [(2-Methoxyphenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2-Methoxyphenyl)ethynyl)triMethylsilane

CAS RN

40230-91-9
Record name [(2-Methoxyphenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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